molecular formula C9H9N3O2 B14261284 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione CAS No. 186350-16-3

6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14261284
CAS No.: 186350-16-3
M. Wt: 191.19 g/mol
InChI Key: WSPYANQWGSCNMN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest in the field of organic chemistry This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine derivatives. Subsequent functionalization at the 6-position with an aminomethyl group can be achieved through nucleophilic substitution reactions using appropriate aminating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce phthalazine diols.

Scientific Research Applications

6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic uses is ongoing.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.

Comparison with Similar Compounds

    Phthalazine: A parent compound with a similar bicyclic structure but lacking the aminomethyl group.

    Hydrazinophthalazine: Contains a hydrazine moiety instead of an aminomethyl group.

    Phthalazine-1,4-dione: Lacks the aminomethyl substitution but shares the core structure.

Uniqueness: 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both the aminomethyl group and the dihydrophthalazine-1,4-dione moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

186350-16-3

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(aminomethyl)-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C9H9N3O2/c10-4-5-1-2-6-7(3-5)9(14)12-11-8(6)13/h1-3H,4,10H2,(H,11,13)(H,12,14)

InChI Key

WSPYANQWGSCNMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NNC2=O

Origin of Product

United States

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